molecular formula C24H23N5O4 B14936722 N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Número de catálogo: B14936722
Peso molecular: 445.5 g/mol
Clave InChI: SIXXQZJTKODWHB-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that belongs to the class of benzodiazepines and quinazolines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps:

    Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the quinazoline moiety: This step often involves the condensation of an amine with a suitable aldehyde or ketone, followed by cyclization.

    Coupling of the two moieties: The final step involves the coupling of the benzodiazepine and quinazoline moieties through a suitable linker, such as a butanamide chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Conditions may include the use of strong nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Aplicaciones Científicas De Investigación

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mecanismo De Acción

The mechanism of action of N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.

    Modulating signaling pathways: Affecting intracellular signaling cascades that regulate cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

    Diazepam: Another benzodiazepine with sedative and anxiolytic effects.

    Quinazoline derivatives: Compounds with a similar quinazoline moiety, often studied for their anticancer properties.

Uniqueness

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its dual benzodiazepine and quinazoline structure, which may confer distinct pharmacological properties compared to other compounds. This dual structure allows it to interact with multiple molecular targets, potentially leading to a broader range of therapeutic effects.

Propiedades

Fórmula molecular

C24H23N5O4

Peso molecular

445.5 g/mol

Nombre IUPAC

N-[(6aS)-6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C24H23N5O4/c30-21(8-4-11-28-14-25-18-6-2-1-5-16(18)23(28)32)26-15-9-10-19-17(13-15)24(33)29-12-3-7-20(29)22(31)27-19/h1-2,5-6,9-10,13-14,20H,3-4,7-8,11-12H2,(H,26,30)(H,27,31)/t20-/m0/s1

Clave InChI

SIXXQZJTKODWHB-FQEVSTJZSA-N

SMILES isomérico

C1C[C@H]2C(=O)NC3=C(C=C(C=C3)NC(=O)CCCN4C=NC5=CC=CC=C5C4=O)C(=O)N2C1

SMILES canónico

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)CCCN4C=NC5=CC=CC=C5C4=O)C(=O)N2C1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.